![molecular formula C16H9ClFN5O2 B2448977 N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040716-65-1](/img/structure/B2448977.png)
N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
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Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms in the ring . They are known for their diverse biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Quinazolines are another class of nitrogen-containing heterocycles that show broad spectrum antibacterial activity .
Molecular Structure Analysis
1,2,3-triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring. They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .
Chemical Reactions Analysis
The combination of 1,2,3-triazoles with other pharmacophores may result in more potent anti-HIV-1 agents .
Physical And Chemical Properties Analysis
1,2,3-triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring. They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .
Scientific Research Applications
Antimicrobial Activity
Quinazoline and triazole derivatives have shown significant antimicrobial activities. They have been effective against various microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae .
Anticancer Activity
Quinazoline and triazole derivatives have also been studied for their potential anticancer properties. Some compounds have shown substantial potency against several cancer cell lines .
Anti-inflammatory Activity
These compounds have shown potential as anti-inflammatory agents. This makes them valuable in the treatment of conditions characterized by inflammation .
Antiviral Activity
Quinazoline and triazole derivatives have demonstrated antiviral properties, making them potential candidates for the development of new antiviral drugs .
Antihypertensive Activity
Some quinazoline derivatives have been approved as drugs for the treatment of benign prostatic hyperplasia and post-traumatic stress disorder .
Anticonvulsant Activity
These compounds have shown potential as anticonvulsant agents, which could be useful in the treatment of conditions like epilepsy .
Antidiabetic Activity
Quinazoline and triazole derivatives have shown potential as antidiabetic agents, which could be beneficial in the management of diabetes .
Antioxidant Activity
These compounds have demonstrated antioxidant properties, which could be beneficial in combating oxidative stress-related conditions .
Mechanism of Action
Target of Action
The primary target of N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is DNA . The compound is a DNA intercalator, meaning it inserts itself between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA, including replication and transcription processes, which can lead to cell death .
Mode of Action
The compound interacts with its target, DNA, by intercalation . This involves the compound inserting itself between the base pairs of the DNA helix . This can disrupt the DNA’s normal functioning, including its replication and transcription processes . The disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Given its mode of action as a dna intercalator, it likely affects pathways related to dna replication and transcription . Disruption of these pathways can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
As a dna intercalator, it is likely to have good cell permeability, allowing it to reach its target, the dna, inside the cell
Result of Action
The result of the compound’s action is the disruption of DNA replication and transcription processes, leading to cell death . This makes it potentially useful as an anticancer agent, as it can selectively kill rapidly dividing cancer cells .
Action Environment
The action of N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can potentially interact with it, affecting its action
Future Directions
The development of novel effective antiviral agents is urgently needed . 1,2,3-triazoles have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties . This suggests that “N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” and similar compounds could be subjects of future research in medicinal chemistry.
properties
IUPAC Name |
N-(2-chlorophenyl)-7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFN5O2/c17-10-3-1-2-4-11(10)19-16(25)13-14-20-15(24)9-7-8(18)5-6-12(9)23(14)22-21-13/h1-7,22H,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIAPWMQGDHRLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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